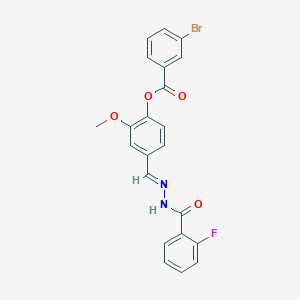
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzoyl group, a carbohydrazonoyl moiety, a methoxyphenyl group, and a bromobenzoate group. Its molecular formula is C23H17BrFN3O4, and it has a molecular weight of 498.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Carbohydrazonoyl Formation: The 2-fluorobenzoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Methoxyphenyl Derivative: The carbohydrazonoyl intermediate is further reacted with 2-methoxyphenyl isocyanate to form the desired methoxyphenyl derivative.
Final Coupling: The final step involves the coupling of the methoxyphenyl derivative with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrides or reduced derivatives.
Hydrolysis: Formation of 2-methoxyphenol and 3-bromobenzoic acid.
Scientific Research Applications
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The fluorobenzoyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The carbohydrazonoyl moiety could play a role in binding to nucleophilic sites, while the bromobenzoate group may facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The combination of fluorobenzoyl and bromobenzoate groups also provides a distinctive set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
477730-42-0 |
|---|---|
Molecular Formula |
C22H16BrFN2O4 |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrFN2O4/c1-29-20-11-14(13-25-26-21(27)17-7-2-3-8-18(17)24)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
NUUVHJNQZRHLGV-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2F)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















